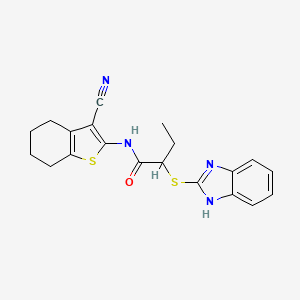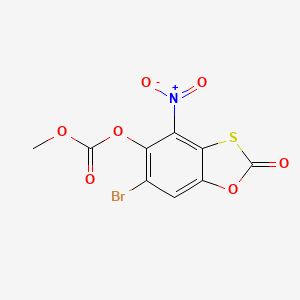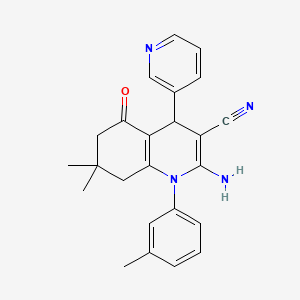![molecular formula C17H27BrN2O2S B11533840 N'-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11533840.png)
N'-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides. This compound is characterized by the presence of a sulfonohydrazide group attached to a decane chain and a 4-bromophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and decane-1-sulfonohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N’-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide is used in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-chlorophenyl)methylidene]decane-1-sulfonohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]decane-1-sulfonohydrazide
- N’-[(E)-(4-iodophenyl)methylidene]decane-1-sulfonohydrazide
Uniqueness
N’-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.
Properties
Molecular Formula |
C17H27BrN2O2S |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]decane-1-sulfonamide |
InChI |
InChI=1S/C17H27BrN2O2S/c1-2-3-4-5-6-7-8-9-14-23(21,22)20-19-15-16-10-12-17(18)13-11-16/h10-13,15,20H,2-9,14H2,1H3/b19-15+ |
InChI Key |
FCOLTAKRZISFBI-XDJHFCHBSA-N |
Isomeric SMILES |
CCCCCCCCCCS(=O)(=O)N/N=C/C1=CC=C(C=C1)Br |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)NN=CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B11533765.png)


![2-[(2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11533776.png)
![2-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11533785.png)
![2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11533793.png)
![N,N'-bis[(E)-(2-methyl-1H-indol-3-yl)methylidene]benzene-1,4-diamine](/img/structure/B11533801.png)
![4-Bromo-2-chloro-6-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]phenol](/img/structure/B11533810.png)
![2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11533828.png)
![Tert-butyl 2-{4-[(E)-({2-[N-(2,4-dichlorophenyl)4-methylbenzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate](/img/structure/B11533831.png)
![6-[(2-Benzoyl-4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11533834.png)


![N'-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11533849.png)
